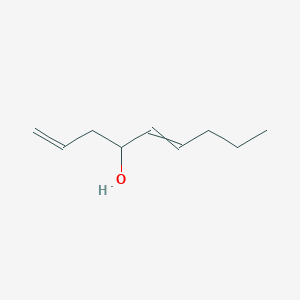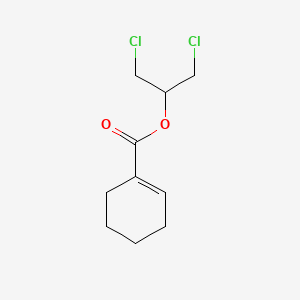![molecular formula C11H26P2 B14505623 Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane CAS No. 64065-09-4](/img/structure/B14505623.png)
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a dimethylphosphanyl group attached to a central phosphane atom. This compound is known for its unique steric and electronic properties, making it valuable in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane typically involves the reaction of tert-butylchlorophosphine with dimethylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
Preparation of tert-butylchlorophosphine: This is achieved by reacting tert-butyl chloride with phosphorus trichloride.
Reaction with dimethylphosphine: The tert-butylchlorophosphine is then reacted with dimethylphosphine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Resulting from substitution reactions.
Metal-phosphine complexes: Formed through coordination with transition metals.
科学研究应用
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane involves its ability to donate electron density to transition metals, thereby stabilizing metal complexes and facilitating catalytic reactions. The molecular targets include transition metal centers, where the phosphine ligand coordinates with the metal, enhancing its reactivity and selectivity in various chemical transformations.
相似化合物的比较
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the dimethylphosphanyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of the dimethylphosphanyl group.
Di-tert-butylmethylphosphine: Contains a methyl group instead of the dimethylphosphanyl group.
Uniqueness
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is unique due to the presence of both tert-butyl and dimethylphosphanyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering enhanced stability and reactivity compared to similar compounds.
属性
CAS 编号 |
64065-09-4 |
|---|---|
分子式 |
C11H26P2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
ditert-butyl(dimethylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-12(7)8)11(4,5)6/h9H2,1-8H3 |
InChI 键 |
UVXNBHXACTUXQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CP(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
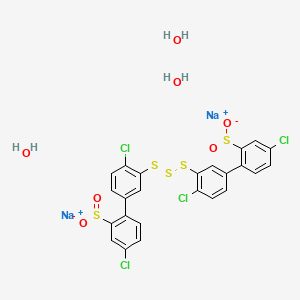
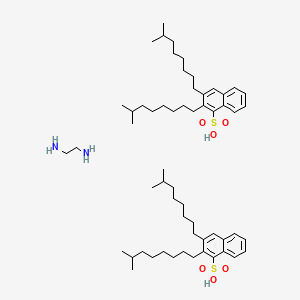
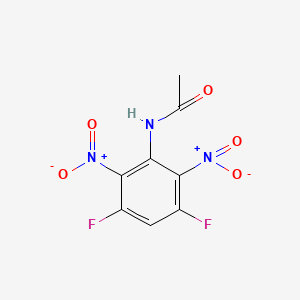
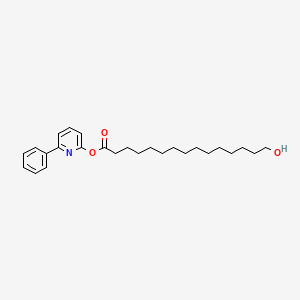
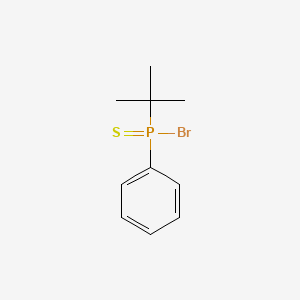
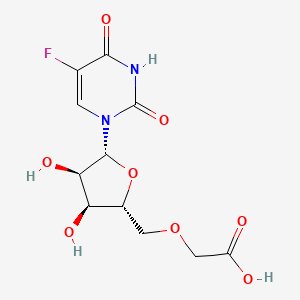
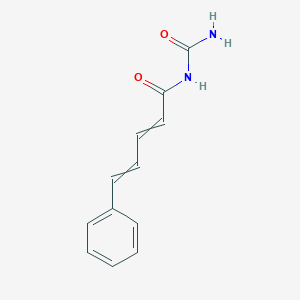

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
